

# Application Note: Quantitative Analysis of Tifuvirtide in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Tifuvirtide

Cat. No.: B3062396

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## Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Tifuvirtide** (T-1249), a second-generation HIV fusion inhibitor, in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **Tifuvirtide**.

## Introduction

**Tifuvirtide** (T-1249) is a synthetic peptide that belongs to the class of HIV fusion inhibitors. It is designed to block the conformational change in the HIV-1 gp41 protein, which is a critical step for the fusion of the viral and cellular membranes, thereby preventing viral entry into host cells. As a therapeutic agent, accurate and reliable quantification of **Tifuvirtide** in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. This document provides a detailed protocol for the analysis of **Tifuvirtide** in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

## Materials and Reagents

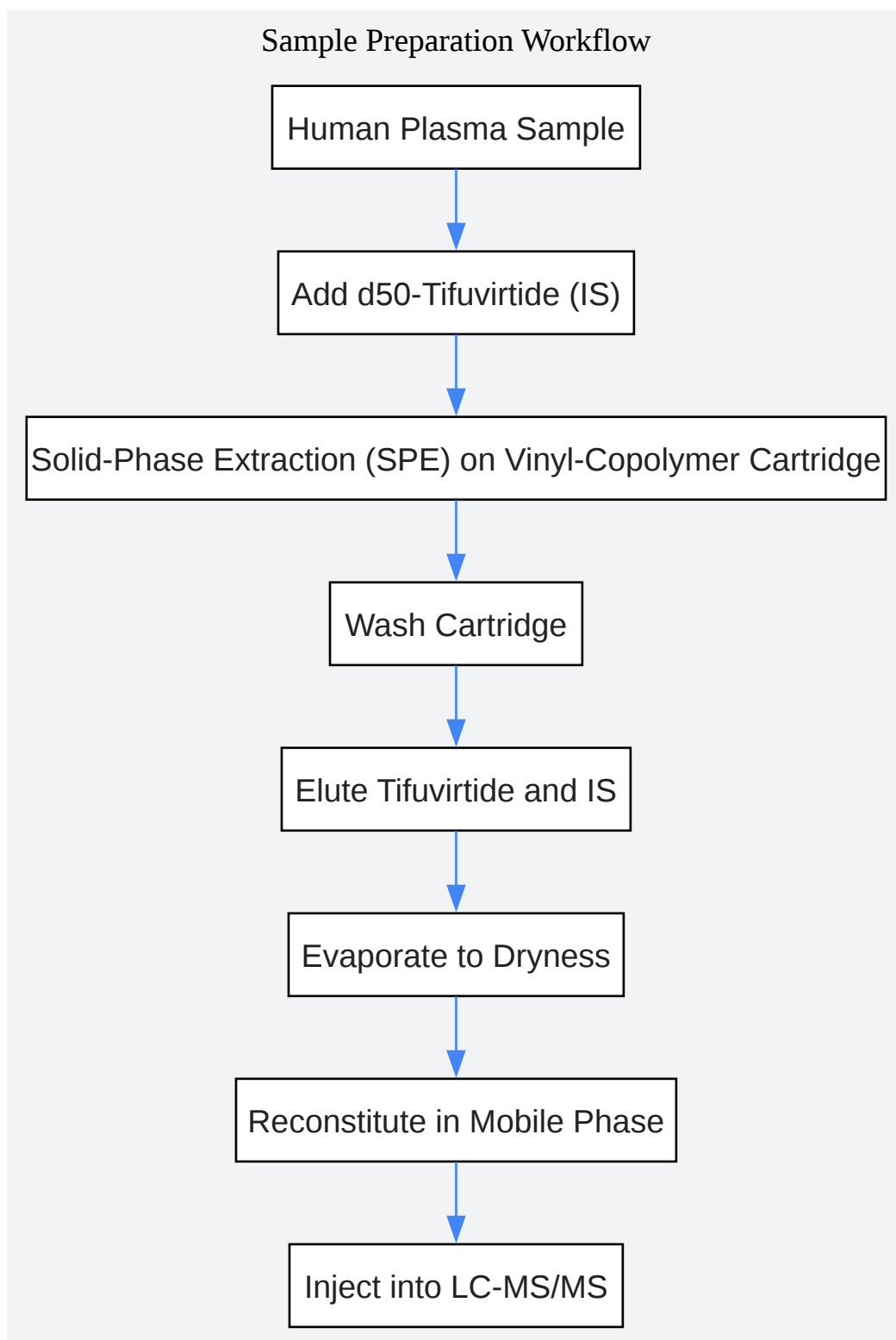
- **Tifuvirtide** reference standard
- Deuterated **Tifuvirtide** (d50-**Tifuvirtide**) internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Human plasma (K2-EDTA)
- Vinyl-copolymer solid-phase extraction (SPE) cartridges

## Experimental Protocols

### Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract **Tifuvirtide** and its internal standard from human plasma.<sup>[1][2][3]</sup>

- Conditioning: Condition the vinyl-copolymer SPE cartridges.
- Equilibration: Equilibrate the cartridges.
- Loading: Load the pre-treated plasma sample onto the SPE cartridge.
- Washing: Wash the cartridge to remove interfering substances.
- Elution: Elute the analyte and internal standard from the cartridge.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

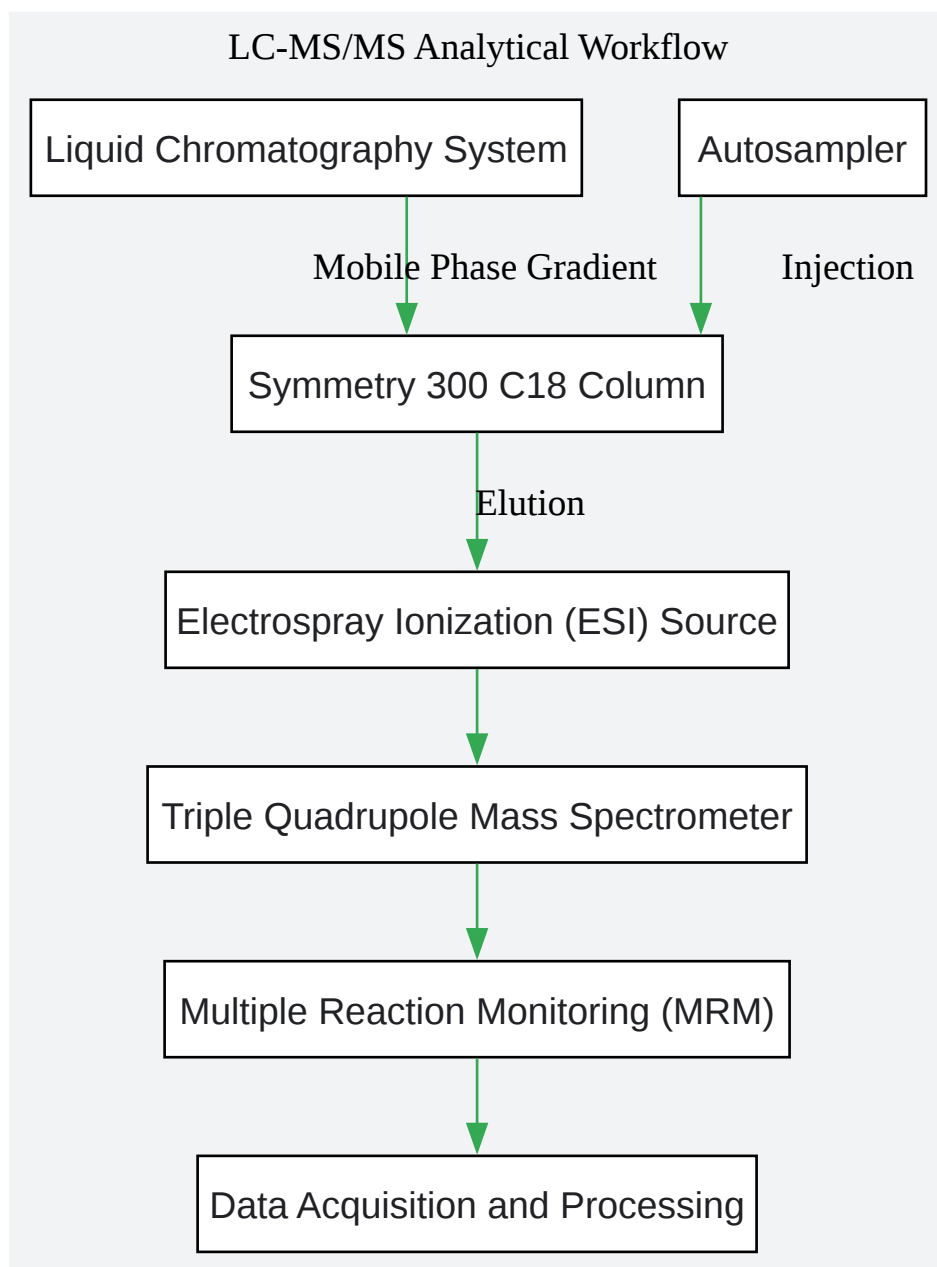


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*Sample Preparation Workflow*

## LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.



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*LC-MS/MS Analytical Workflow*

## Liquid Chromatography Conditions

Parameter	Condition
Column	Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A	Water with 0.25% (v/v) Formic Acid
Mobile Phase B	Acetonitrile with 0.25% (v/v) Formic Acid
Flow Rate	0.25 mL/min
Gradient	A water-acetonitrile gradient is used for chromatographic separation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Mass Spectrometry Conditions

Parameter	Condition
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Ion Electrospray (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
Internal Standard	Deuterated (d50) Tifuvirtide

## Quantitative Data Summary

The method was validated for linearity, precision, and accuracy.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Method Validation Parameters for **Tifuvirtide**

Parameter	Result
Linearity Range	20 - 10,000 ng/mL
Lower Limit of Quantitation (LLOQ)	20 ng/mL
Intra-assay Precision	≤13%
Inter-assay Precision	≤13%
Accuracy (Deviation from Nominal)	≤13%

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Tifuvirtide** in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies of **Tifuvirtide**.

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## References

- 1. Development and validation of a quantitative assay for the measurement of two HIV-fusion inhibitors, enfuvirtide and tifuvirtide, and one metabolite of enfuvirtide (M-20) in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
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